Diprenorphine C-11

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

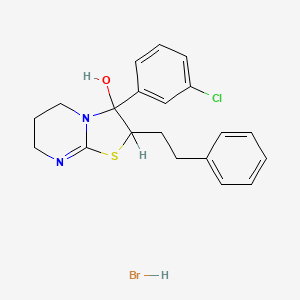

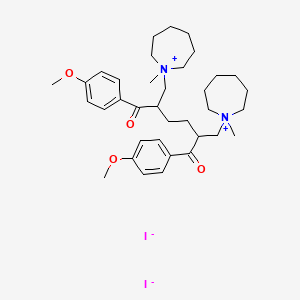

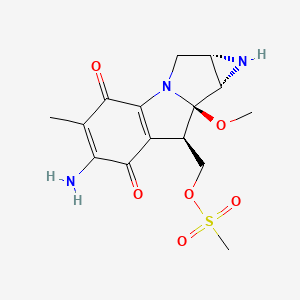

Diprenorphine C-11, also known as [6-O-methyl-11C]diprenorphine, is a radiolabeled version of diprenorphine used primarily in positron emission tomography (PET) imaging. Diprenorphine itself is a non-selective, high-affinity, weak partial agonist of the μ-opioid receptor, κ-opioid receptor, and δ-opioid receptor. It is used in veterinary medicine as an opioid antagonist to reverse the effects of potent opioid analgesics such as etorphine and carfentanil .

Méthodes De Préparation

The preparation of carbon-11 labeled diprenorphine involves several steps. One method includes the reaction of N-(de-cyclopropylmethyl)diprenorphine with [1-11C]cyclopropanecarbonyl chloride, which is prepared from cyclotron-produced [11C]carbon dioxide. This reaction is followed by reduction with lithium aluminum hydride (LiAlH4) to produce carbon-11 labeled diprenorphine . Another method involves the use of [11C]methyl iodide produced via the gas phase method on a GE TRACERlab FXFE radiochemistry module .

Analyse Des Réactions Chimiques

Diprenorphine C-11 undergoes various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen atoms to the molecule, often using reagents like lithium aluminum hydride.

Common reagents used in these reactions include cyclopropanecarbonyl chloride and lithium aluminum hydride. The major product formed from these reactions is the carbon-11 labeled diprenorphine .

Applications De Recherche Scientifique

Diprenorphine C-11 is widely used in scientific research, particularly in the field of molecular imaging. It serves as a PET radioligand for studying the opioid receptor system in vivo. This compound has been used to investigate opioid receptor density and distribution in the brain, as well as to study the effects of various physiological and pathological conditions on the opioid system . Additionally, it has applications in studying central post-stroke pain, epileptic seizures, and the assessment of pain and exercise-induced changes in endogenous opioid receptor binding .

Mécanisme D'action

Diprenorphine C-11 exerts its effects by binding approximately equally to the three subtypes of opioid receptors: μ-opioid receptor, κ-opioid receptor, and δ-opioid receptor. As an antagonist, it blocks the action of endogenous and exogenous opioids at these receptors, thereby reversing the effects of potent opioid analgesics . The molecular targets involved include the opioid receptors, which are part of the G-protein-coupled receptor family .

Comparaison Avec Des Composés Similaires

Diprenorphine C-11 is often compared with other radiolabeled opioid receptor ligands, such as [11C]carfentanil. While both compounds are used in PET imaging to study the opioid receptor system, [11C]carfentanil is a μ-opioid receptor-preferring agonist, whereas this compound is a non-selective antagonist . This distinction makes this compound unique in its ability to provide a broader view of the opioid receptor system, as it binds to all three subtypes of opioid receptors.

Similar compounds include:

- [11C]carfentanil

- [11C]naltrindole

- [11C]GR103545

These compounds are also used in PET imaging to study different aspects of the opioid receptor system .

Propriétés

Numéro CAS |

113707-17-8 |

|---|---|

Formule moléculaire |

C26H35NO4 |

Poids moléculaire |

424.6 g/mol |

Nom IUPAC |

(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-(2-hydroxypropan-2-yl)-15-(111C)methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol |

InChI |

InChI=1S/C26H35NO4/c1-23(2,29)18-13-24-8-9-26(18,30-3)22-25(24)10-11-27(14-15-4-5-15)19(24)12-16-6-7-17(28)21(31-22)20(16)25/h6-7,15,18-19,22,28-29H,4-5,8-14H2,1-3H3/t18-,19-,22-,24-,25+,26-/m1/s1/i3-1 |

Clé InChI |

OIJXLIIMXHRJJH-OOYGVOESSA-N |

SMILES isomérique |

CC(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)O[11CH3])O |

SMILES canonique |

CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.